molecular formula C11H18N4O3S B7510880 N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide

N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide

Cat. No. B7510880
M. Wt: 286.35 g/mol
InChI Key: DLAVCRHXVILUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide, commonly known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPC is a highly selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a member of the vanilloid receptor family that is involved in the perception of pain and heat. The purpose of

Scientific Research Applications

MPPC has been studied for its potential applications in a variety of scientific research fields, including pain management, neurobiology, and drug discovery. As a N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonist, MPPC has been shown to inhibit the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels, which are involved in the perception of pain and heat. This makes MPPC a promising candidate for the development of novel pain medications. Moreover, MPPC has also been studied for its potential applications in neurobiology, as N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels are expressed in various regions of the brain and are involved in the modulation of synaptic transmission. Finally, MPPC has been used as a tool compound in drug discovery, as it can be used to screen for novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists.

Mechanism of Action

MPPC acts as a highly selective and potent antagonist of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels, which are involved in the perception of pain and heat. N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels are activated by various stimuli, including capsaicin, heat, and protons. Upon activation, N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels allow the influx of calcium ions into the cell, which leads to the release of neurotransmitters and the perception of pain or heat. MPPC inhibits the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels by binding to a specific site on the channel and preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects
MPPC has been shown to have a variety of biochemical and physiological effects, primarily related to its inhibition of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. In vitro studies have demonstrated that MPPC can inhibit the release of neurotransmitters from sensory neurons, which is thought to be responsible for its analgesic effects. Moreover, MPPC has also been shown to inhibit the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels in the brain, which suggests that it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

MPPC has several advantages for use in lab experiments, including its high potency and selectivity for N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. Moreover, MPPC has been extensively studied and characterized, which makes it a reliable tool compound for use in drug discovery and other research applications. However, MPPC also has several limitations, including its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on MPPC, including the development of novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists with improved pharmacokinetic properties and the investigation of the role of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels in neurological disorders. Moreover, MPPC may also have potential applications in the treatment of other conditions, such as inflammation and cancer, which are known to be mediated by N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. Finally, the development of new methods for the synthesis of MPPC and related compounds may also lead to the discovery of novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists with improved properties.

Synthesis Methods

The synthesis of MPPC involves the reaction of 1-methylpiperidine-3-carboxylic acid with 1-methyl-4-pyrazolecarboxamide in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with methylsulfonyl chloride to obtain MPPC. The overall yield of the synthesis process is reported to be around 50%.

properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-14-8-10(6-12-14)13-11(16)9-4-3-5-15(7-9)19(2,17)18/h6,8-9H,3-5,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAVCRHXVILUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.